![molecular formula C13H12N2S B14619203 {[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-45-2](/img/structure/B14619203.png)
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is a complex organic compound that features an indole moiety linked to a sulfanyl group and an acetonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the sulfanylating agent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of {[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states. The acetonitrile group can participate in nucleophilic addition reactions, affecting cellular metabolism.
相似化合物的比较
Similar Compounds
1-(Prop-2-en-1-yl)-1H-indole: Lacks the sulfanyl and acetonitrile groups.
1H-indole-3-thiol: Contains a thiol group instead of the sulfanyl group.
3-(1H-indol-3-yl)acetonitrile: Lacks the prop-2-en-1-yl group.
Uniqueness
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the indole moiety, sulfanyl group, and acetonitrile group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
61021-45-2 |
|---|---|
分子式 |
C13H12N2S |
分子量 |
228.31 g/mol |
IUPAC 名称 |
2-(1-prop-2-enylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H12N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h2-6,10H,1,8-9H2 |
InChI 键 |
ZZOMZIIRFFFPAL-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C=C(C2=CC=CC=C21)SCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
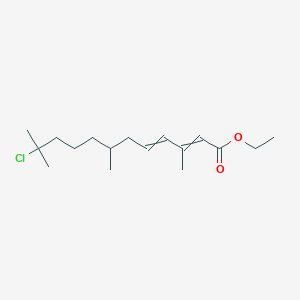
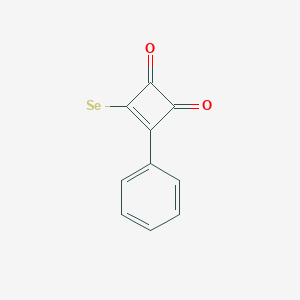
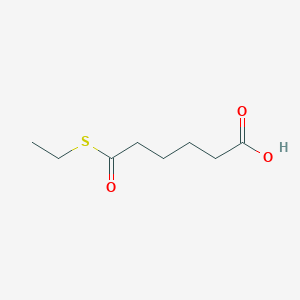
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

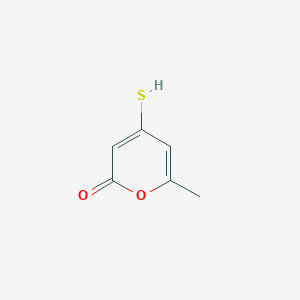
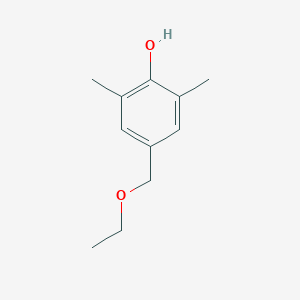
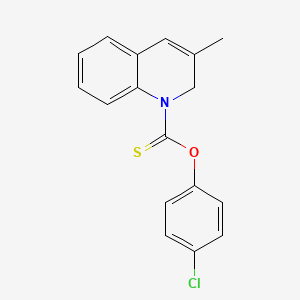
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
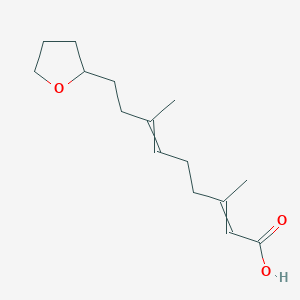


![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
